"4-Chloro-2-methyl-2H-indazole" CAS number and chemical properties
"4-Chloro-2-methyl-2H-indazole" CAS number and chemical properties
An In-Depth Technical Guide to 4-Chloro-2-methyl-2H-indazole
Introduction
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Compounds incorporating this structure exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The two principal tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, allowing for fine-tuning of steric and electronic properties to optimize biological activity.[1][3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers are crucial components in numerous targeted therapies.[3][4]
This guide focuses on 4-Chloro-2-methyl-2H-indazole , a specific, functionalized derivative. The introduction of a chlorine atom at the 4-position and a methyl group at the N2 position creates a unique chemical entity with defined properties, serving as a valuable building block for the synthesis of more complex molecules in drug discovery programs. This document provides a detailed overview of its core chemical identity, physicochemical properties, synthetic considerations, and safe handling protocols, tailored for researchers and scientists in the field.
Part 1: Core Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is to understand its fundamental identity and physical characteristics. 4-Chloro-2-methyl-2H-indazole is unambiguously identified by its Chemical Abstracts Service (CAS) number.
CAS Number : 162502-54-7[5]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂ | [5][6] |
| Molecular Weight | 166.61 g/mol | [5][6] |
| Appearance | White to light yellow solid | [5] |
| InChI Key | Not explicitly available in search results. | |
| SMILES | ClC1=CC2C(C=C1)=NN(C)C=2 | [7] |
Note: Properties like melting point, boiling point, and specific solubility data were not available in the provided search results. These would typically be determined empirically and reported on a supplier's Certificate of Analysis.
Part 2: Synthesis and Mechanistic Insights
The synthesis of N-alkylated indazoles, particularly the regioselective synthesis of the 2H-isomer, is a critical challenge in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Conceptual Synthetic Workflow
A common and effective strategy for synthesizing 2-substituted-2H-indazoles involves a multi-step sequence starting from readily available ortho-halo benzaldehydes. The causality behind this approach lies in building the heterocyclic ring system through sequential C-N and N-N bond formations.
Caption: Conceptual workflow for the synthesis of 2H-indazoles.
Detailed Protocol (Illustrative)
The following protocol is a generalized representation based on established copper-catalyzed methods for 2H-indazole synthesis.[8]
Objective: To synthesize 4-Chloro-2-methyl-2H-indazole from a suitable precursor.
Pillar of Trustworthiness: This protocol is self-validating. Each step can be monitored using standard analytical techniques (TLC, LC-MS) to confirm the conversion of starting material and the formation of the desired intermediate before proceeding to the next step.
Methodology:
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Step 1: Imine Formation.
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Procedure: To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add methylamine (1.1 eq).
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Causality: This is a classic condensation reaction to form the corresponding N-methyl imine. The imine serves to introduce the future N2-substituent (the methyl group) and activates the molecule for the subsequent steps.
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Step 2: Azide Addition & Cyclization (One-Pot).
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Procedure: To the crude imine mixture, add a copper(I) catalyst (e.g., Cu₂O, 5-10 mol%), a ligand-free medium (e.g., PEG 300), and sodium azide (1.5 eq).[8] The reaction mixture is heated (e.g., 80-120 °C) and monitored until completion.
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Causality: This is the key bond-forming cascade. The copper catalyst is crucial for facilitating two main events: first, the nucleophilic substitution of the ortho-chloro group with the azide, and second, the intramolecular cyclization which forms the N-N bond of the pyrazole ring, followed by loss of N₂ gas to yield the indazole core. Performing this in one pot is efficient and minimizes intermediate handling.
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Step 3: Work-up and Purification.
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Procedure: Upon reaction completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Causality: This standard aqueous work-up removes the inorganic salts and the polar solvent.
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Purification: The crude product is then purified by column chromatography on silica gel to isolate the pure 4-Chloro-2-methyl-2H-indazole.
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Causality: Chromatography is necessary to separate the desired product from any unreacted starting materials, side products (such as the corresponding 1H-indazole isomer), and catalyst residues.
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Part 3: Applications in Research and Drug Development
4-Chloro-2-methyl-2H-indazole is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed functional "handles" that allow for further molecular elaboration.
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Scaffold for Kinase Inhibitors: The indazole core is a cornerstone of many kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[1][9] The 2-methyl-2H-indazole moiety can serve as a core fragment that is further functionalized to interact with the ATP-binding pocket of various kinases.
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Vector for Further Functionalization: The chlorine atom at the 4-position, while relatively stable, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic introduction of aryl, heteroaryl, or amine groups to build molecular complexity and explore structure-activity relationships (SAR). Derivatives such as (4-Chloro-2-methyl-2H-indazol-5-yl)boronic acid are examples of downstream intermediates prepared for this purpose.[10]
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Probing Hydrophobic Pockets: The chloro-phenyl ring portion of the molecule can engage in favorable lipophilic interactions within the binding sites of biological targets, potentially enhancing binding affinity.[2]
Part 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from safety data sheets for structurally related and hazardous chemical compounds.
Hazard Identification
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While specific toxicity data for this compound is not available, related chloro-aromatic and heterocyclic compounds can be harmful if swallowed, cause skin irritation, and may cause severe eye damage.[11][12]
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It is prudent to handle this compound as a potential irritant and as harmful upon ingestion or inhalation.[13]
Recommended Handling Protocol
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. neugenlabs.com [neugenlabs.com]
- 6. 4-Chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 19083175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-CHLORO-2-METHYL-2H-INDAZOLE | VSNCHEM [vsnchem.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2866168-31-0|(4-Chloro-2-methyl-2H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
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